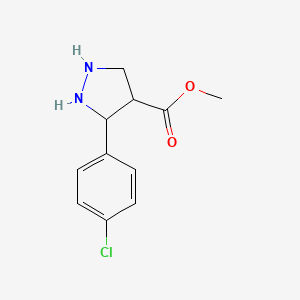
6-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This specific compound is characterized by the presence of an iodine atom at the 6th position and a hexahydro structure, indicating the saturation of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the iodination of a quinazoline precursor. One common method includes the reaction of 4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 6-substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides or other oxidized derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
6-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in binding interactions due to its size and electronegativity.
Comparación Con Compuestos Similares
Similar Compounds
4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: Lacks the iodine atom, making it less reactive in substitution reactions.
6-chloro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
6-bromo-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: Contains a bromine atom, which is larger than chlorine but smaller than iodine, affecting its chemical properties.
Uniqueness
The presence of the iodine atom in 6-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione imparts unique reactivity and potential biological activity compared to its halogenated analogs. The iodine atom’s size and electronegativity can influence the compound’s interactions with biological targets and its overall chemical behavior.
Propiedades
Fórmula molecular |
C8H11IN2O2 |
|---|---|
Peso molecular |
294.09 g/mol |
Nombre IUPAC |
6-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H11IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h4-6H,1-3H2,(H2,10,11,12,13) |
Clave InChI |
IDOCBCJGCXHXJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1I)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)




![2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12360708.png)

![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate](/img/structure/B12360720.png)
![trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12360722.png)
![7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12360734.png)
